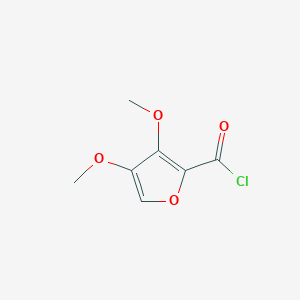

3,4-Dimethoxyfuran-2-carbonyl chloride

Description

3,4-Dimethoxyfuran-2-carbonyl chloride is a synthetic organic compound characterized by a furan ring substituted with methoxy groups at positions 3 and 4, and a reactive carbonyl chloride group at position 2. This structure confers high electrophilicity, making it a valuable intermediate in organic synthesis, particularly in acylations and polymer chemistry. The methoxy groups enhance electron density in the furan ring, stabilizing the molecule while moderating its reactivity compared to non-substituted furan carbonyl chlorides.

Properties

CAS No. |

717871-81-3 |

|---|---|

Molecular Formula |

C7H7ClO4 |

Molecular Weight |

190.58 g/mol |

IUPAC Name |

3,4-dimethoxyfuran-2-carbonyl chloride |

InChI |

InChI=1S/C7H7ClO4/c1-10-4-3-12-6(7(8)9)5(4)11-2/h3H,1-2H3 |

InChI Key |

ATNWFHXGTVKDMP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=COC(=C1OC)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxyfuran-2-carbonyl chloride typically involves the chlorination of 3,4-dimethoxyfuran-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the carboxylic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .

Industrial Production Methods: While specific industrial production methods for 3,4-Dimethoxyfuran-2-carbonyl chloride are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle the chlorinating agents and by-products.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxyfuran-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 3,4-dimethoxyfuran-2-carboxylic acid.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Catalysts: Palladium catalysts for coupling reactions.

Solvents: Dichloromethane, chloroform, and other inert solvents.

Major Products:

Amides, Esters, and Thioesters: Formed from substitution reactions.

3,4-Dimethoxyfuran-2-carboxylic Acid: Formed from hydrolysis.

Scientific Research Applications

3,4-Dimethoxyfuran-2-carbonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: It can be used in the preparation of functionalized materials and polymers.

Biological Studies: Its derivatives may be studied for potential biological activities and medicinal properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyfuran-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in biological systems, the acylated products may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 3,4-dimethoxyfuran-2-carbonyl chloride with compounds sharing functional or structural similarities, as derived from the provided evidence:

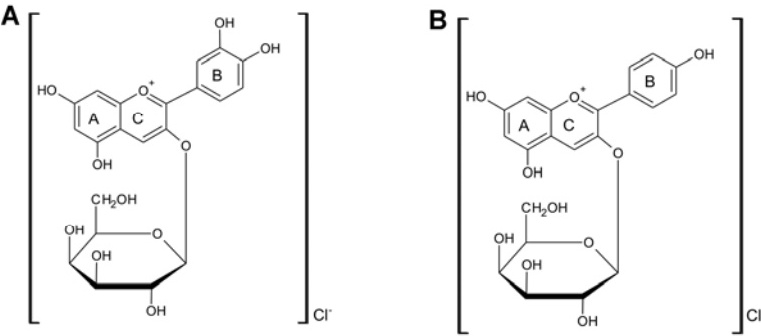

Callistephin Chloride (Pelargonidin-3-O-glucoside chloride)

- Structure : Anthocyanin glycoside with a chloride counterion .

- Key Differences: Callistephin chloride is a natural flavonoid pigment with a glucose moiety, whereas 3,4-dimethoxyfuran-2-carbonyl chloride is a fully synthetic, non-glycosylated furan derivative. Reactivity: The chloride in Callistephin is ionic, contributing to solubility in polar solvents, while the carbonyl chloride group in the target compound enables nucleophilic substitutions (e.g., esterifications).

- Applications : Callistephin is used as a natural dye and antioxidant , whereas the target compound serves as an acylating agent in synthetic chemistry.

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride

- Structure : Phenethylamine derivative with dihydroxyphenyl and hydrochloride groups .

- Key Differences :

- Substituents: The dihydroxyphenyl group (catechol) in this compound is highly polar and redox-active, unlike the electron-rich dimethoxyfuran in the target compound.

- Reactivity: The hydrochloride salt enhances water solubility for pharmaceutical use (e.g., dopamine synthesis), while the carbonyl chloride in 3,4-dimethoxyfuran-2-carbonyl chloride drives reactivity in anhydrous conditions.

- Applications : Used in neurotransmitter research , contrasting with the target compound’s role in industrial synthesis.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: Phenylpropanoid with a carboxylic acid and catechol groups .

- Key Differences :

- Functional Groups: Caffeic acid’s hydroxyl groups confer strong antioxidant activity and acidity (pKa ~4.5), while the methoxy groups in the target compound reduce acidity and increase lipophilicity.

- Reactivity: The carboxylic acid in caffeic acid participates in esterification or decarboxylation, whereas the carbonyl chloride enables rapid acylations without catalysts.

- Applications : Caffeic acid is a dietary antioxidant and precursor in lignin synthesis , unlike the synthetic applications of the target compound.

Comparative Data Table

Research Findings and Implications

- Reactivity : The carbonyl chloride group in 3,4-dimethoxyfuran-2-carbonyl chloride outperforms ionic chlorides (e.g., Callistephin) in anhydrous acylations due to its electrophilic carbon center.

- Stability : Methoxy groups in the furan ring enhance stability compared to hydroxylated analogs like caffeic acid, which are prone to oxidation .

- Industrial Relevance : Unlike natural compounds (e.g., anthocyanins), this synthetic compound offers tailored reactivity for high-yield reactions in controlled environments.

Biological Activity

3,4-Dimethoxyfuran-2-carbonyl chloride (DMFCC) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of DMFCC typically involves the chlorination of 3,4-dimethoxyfuran-2-carboxylic acid or its derivatives. The general synthetic route includes:

- Formation of the Furan Ring : Starting from commercially available precursors, the furan ring is formed through cyclization reactions.

- Chlorination : The introduction of the carbonyl chloride group is achieved through treatment with thionyl chloride (SOCl₂) or oxalyl chloride (COCl) under controlled conditions.

Biological Activity

DMFCC exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that DMFCC possesses significant antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown that DMFCC can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that DMFCC could be a candidate for developing new antimicrobial agents.

Anticancer Activity

DMFCC has shown promising results in anticancer studies. In vitro assays demonstrate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to exert its effects by modulating key signaling pathways involved in cell proliferation and apoptosis.

The mechanism by which DMFCC exerts its biological effects is still under investigation. However, it is believed to interact with cellular targets such as enzymes and receptors, leading to altered cellular signaling pathways. For instance, DMFCC may inhibit specific kinases involved in cancer cell survival or modulate inflammatory pathways.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that DMFCC demonstrated a dose-dependent inhibition of biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections.

- Cancer Research : In a recent publication in Cancer Letters, researchers found that DMFCC significantly reduced tumor growth in xenograft models of breast cancer when administered at a dosage of 50 mg/kg body weight.

Safety and Toxicity

While the therapeutic potential of DMFCC is promising, safety assessments are crucial. Preliminary toxicity studies indicate that DMFCC has a low toxicity profile at therapeutic doses; however, further research is necessary to fully understand its safety margins and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.